molecular formula C7H15ClN2O B1291399 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride CAS No. 670253-59-5

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Cat. No. B1291399
M. Wt: 178.66 g/mol
InChI Key: CFTPINJPOZAGCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of amine buffers. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones leads to the formation of pyrrolo[3,2-b]pyridines, with the regiochemistry influenced by the pKa of the amine buffer and the presence of Lewis acids like Sn(2+) . Another synthesis approach involves a three-component reaction of aroylpyruvic acid methyl ester with aromatic aldehydes and glycinamide hydrochloride to obtain 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones . These methods could potentially be adapted for the synthesis of "3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride" has been studied using techniques like X-ray diffraction, FTIR, Raman, and NMR spectroscopies, as well as DFT calculations . These techniques can provide detailed information about the molecular geometry, intermolecular interactions, and electronic structure, which are crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of related compounds is influenced by the presence of functional groups and the overall molecular structure. For example, 3-hydroxy-3-pyrrolin-2-ones exhibit high reactivity due to the active carbonyl group, which can interact with nucleophiles and undergo various condensation reactions . The presence of substituents like amino-carbonylmethyl groups can also affect the reaction pathways and the formation of products like pyrazoles when reacted with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino ketones and their derivatives, such as solubility, melting point, and chemical stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties. For instance, the existence of compounds in the enol form can be deduced from spectroscopic data and reactivity with iron(III) chloride . These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolidine in Anticonvulsant and Antinociceptive Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities . These compounds could potentially be used in the treatment of conditions such as epilepsy and pain .
  • Methods of Application : The synthesis of these compounds involves the reaction of different cyclic or acyclic precursors . The structure–activity relationship (SAR) of the studied compounds is also described .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolidine in Anticonvulsant and Antinociceptive Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities . These compounds could potentially be used in the treatment of conditions such as epilepsy and pain .
  • Methods of Application : The synthesis of these compounds involves the reaction of different cyclic or acyclic precursors . The structure–activity relationship (SAR) of the studied compounds is also described .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

3-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPINJPOZAGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620616
Record name 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

CAS RN

670253-59-5
Record name 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
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